Ethyl 3-(3,5-difluoro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(3,5-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12F2O3 It is characterized by the presence of a difluorophenoxy group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-difluoro-phenoxy)propanoate typically involves the reaction of 3,5-difluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3,5-Difluorophenol+Ethyl 3-bromopropanoateK2CO3,DMF,RefluxEthyl 3-(3,5-difluoro-phenoxy)propanoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-(3,5-Difluorophenoxy)propanoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: 3-(3,5-Difluorophenoxy)propanol.
Scientific Research Applications
Ethyl 3-(3,5-difluoro-phenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets. The difluorophenoxy group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluoro-phenoxy)propanoate
- Ethyl 3-(3-chloro-phenoxy)propanoate
- Ethyl 3-(3,5-dichloro-phenoxy)propanoate
Uniqueness
Ethyl 3-(3,5-difluoro-phenoxy)propanoate is unique due to the presence of two fluorine atoms on the phenoxy ring. This fluorination can significantly alter the compound’s chemical and biological properties, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
ethyl 3-(3,5-difluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-15-11(14)3-4-16-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRZPEOXBZFWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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